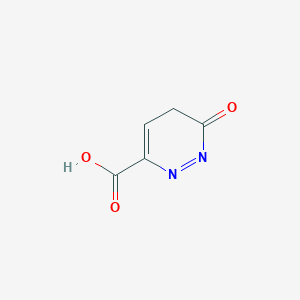

6-Oxo-5,6-Dihydropyridazin-3-carbonsäure

Übersicht

Beschreibung

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid, also known as DHPD, is a pyridazine derivative. It is a carboxylic acid derivative and can be used as an intermediate in organic synthesis . The empirical formula is C5H4N2O3 .

Molecular Structure Analysis

The molecular weight of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is 158.11 . The molecular formula is C5H4N2O3 . The InChI key is DZCBVXKRERSHAA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The melting point of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is 265ºC . The boiling point is 441.2ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen

Zwischenprodukt der organischen Synthese

6-Oxo-5,6-Dihydropyridazin-3-carbonsäure: dient als vielseitiges Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Transformationen, wodurch es für die Synthese einer breiten Palette von heterozyklischen Verbindungen wertvoll ist . Forscher verwenden diese Verbindung, um neuartige Moleküle mit potenziellen Anwendungen in der Pharmazie und Materialwissenschaft zu schaffen.

Pharmazeutische Forschung

Diese Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt. Ihre Grundstruktur ist in vielen pharmakologisch aktiven Molekülen vorhanden, und Modifikationen an ihren funktionellen Gruppen können zur Entdeckung neuer therapeutischer Wirkstoffe mit verbessertem Wirksamkeits- und Sicherheitsprofil führen .

Entwicklung von Agrochemikalien

In der agrochemischen Forschung wird This compound auf ihr Potenzial untersucht, neue Pestizide und Herbizide zu entwickeln. Ihre chemischen Eigenschaften ermöglichen die Synthese von Verbindungen, die gezielt den Lebenszyklus von Schädlingen und Unkräutern stören können, was zu effizienteren Strategien zum Pflanzenschutz beiträgt .

Materialwissenschaft

Die Reaktivität der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen Eigenschaften. Sie kann zur Synthese von Polymeren oder Beschichtungen mit gewünschten thermischen, elektrischen oder mechanischen Eigenschaften verwendet werden, die in verschiedenen industriellen Anwendungen entscheidend sind .

Katalyse

Forscher untersuchen den Einsatz von This compound in der Katalyse. Sie kann als Ligand für Metallkatalysatoren oder als Bestandteil in Organokatalysatoren fungieren, was möglicherweise zu effizienteren und umweltfreundlicheren chemischen Prozessen führt .

Biochemie

In der Biochemie könnte diese Verbindung zur Untersuchung von Enzymenreaktionen verwendet werden, an denen ähnliche heterozyklische Strukturen beteiligt sind. Das Verständnis dieser Reaktionen kann Einblicke in Stoffwechselwege liefern und zur Entwicklung neuer biochemischer Werkzeuge führen .

Analytische Chemie

Aufgrund ihrer einzigartigen chemischen Eigenschaften kann This compound als Standard oder Reagenz in der analytischen Chemie verwendet werden. Sie kann bei der Quantifizierung und Detektion ähnlicher Verbindungen in komplexen Gemischen helfen .

Umweltwissenschaften

Diese Verbindung könnte eine Rolle in der Forschung der Umweltwissenschaften spielen, insbesondere bei der Untersuchung von Abbauprodukten verschiedener Schadstoffe. Sie könnte als Modellverbindung dienen, um das Umweltverhalten verwandter chemischer Strukturen zu verstehen .

Wirkmechanismus

Target of Action

The primary target of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is the JNK2 . JNK2 is a protein kinase that plays a crucial role in cellular processes such as inflammation, apoptosis, and cellular differentiation .

Mode of Action

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid interacts with its target, JNK2, and inhibits its activity . This inhibition results in a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Biochemical Pathways

The compound affects the NF-κB/MAPK pathway . This pathway is involved in the regulation of immune responses, inflammation, and cell survival. By inhibiting JNK2, the compound disrupts the NF-κB/MAPK pathway, leading to a decrease in the production of pro-inflammatory cytokines .

Result of Action

The molecular and cellular effects of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid’s action include a decrease in the release of pro-inflammatory cytokines such as TNF-α and IL-6 . This can lead to a reduction in inflammation and potentially provide therapeutic benefits in conditions characterized by excessive inflammation .

Biochemische Analyse

Biochemical Properties

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism . The interaction between 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid and xanthine oxidase involves hydrogen bonding and hydrophobic interactions, which inhibit the enzyme’s activity and reduce the production of uric acid . This property makes it a potential candidate for the treatment of hyperuricemia and related conditions.

Cellular Effects

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effect on xanthine oxidase can lead to reduced oxidative stress in cells, as the enzyme is involved in the production of reactive oxygen species . Additionally, 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid may modulate the expression of genes involved in purine metabolism, further influencing cellular function.

Molecular Mechanism

The molecular mechanism of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific biomolecules. As mentioned earlier, it inhibits xanthine oxidase by forming hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site . This inhibition prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing uric acid levels in the body. Additionally, 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid may interact with other enzymes and proteins involved in purine metabolism, further modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of xanthine oxidase and reduced oxidative stress in cells .

Dosage Effects in Animal Models

The effects of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and reduces uric acid levels without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is involved in metabolic pathways related to purine metabolism. It interacts with enzymes such as xanthine oxidase and other proteins involved in the breakdown and synthesis of purines . The compound’s inhibitory effect on xanthine oxidase alters the metabolic flux, leading to reduced production of uric acid and other metabolites . This modulation of metabolic pathways can have significant implications for conditions related to purine metabolism, such as gout and hyperuricemia.

Transport and Distribution

The transport and distribution of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific tissues and cells can affect its activity and function. Studies have shown that 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid accumulates in tissues with high xanthine oxidase activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 6-Oxo-5,6-dihydropyridazine-3-carboxylic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, its interaction with xanthine oxidase suggests that it may localize to the cytoplasm, where the enzyme is predominantly found . This subcellular localization is essential for the compound’s inhibitory effect on xanthine oxidase and its overall impact on cellular function.

Eigenschaften

IUPAC Name |

3-oxo-4H-pyridazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPMJTHROHPNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(N=NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

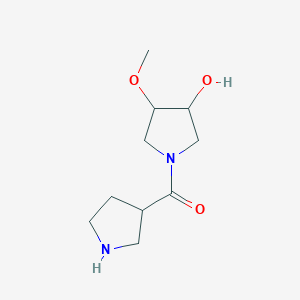

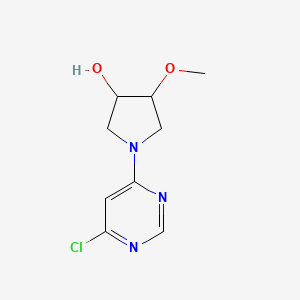

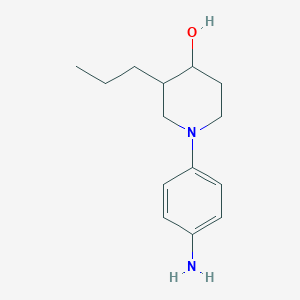

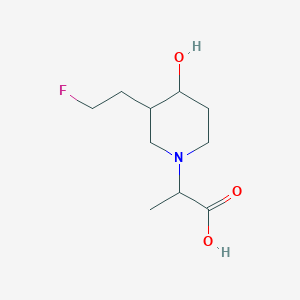

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)

![2-(1-Oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1491264.png)

![3-Chloro-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491266.png)

![2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491268.png)

![(2-(2-Azidoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491281.png)

![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491286.png)